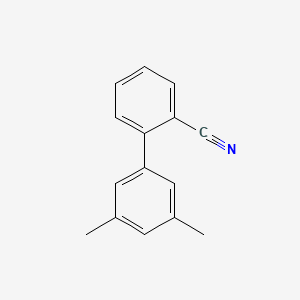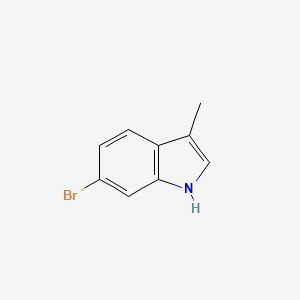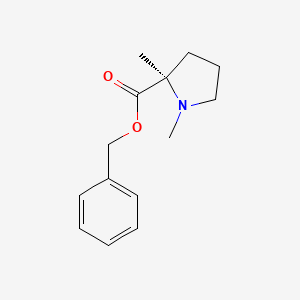
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-Boc-2-piperidinecarboxylic acid benzyl ester and is a white crystalline powder.
Mécanisme D'action
The mechanism of action of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). It may also act by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has been shown to have several biochemical and physiological effects. Studies have suggested that it may have antioxidant properties, which could help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects, which could help to reduce inflammation in the body. Furthermore, it has been shown to have potential neuroprotective effects, which could make it a promising treatment for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate in lab experiments is its high purity and yield. This makes it an ideal compound for use in drug development studies. Additionally, it has been shown to have promising activity against cancer cells, which makes it a valuable compound for cancer research. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in certain applications.
Orientations Futures
There are several future directions for research on benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate. One of the primary areas of research is in the development of new drugs. This compound has shown promising activity against cancer cells, and further research is needed to determine its potential as an anticancer agent. Additionally, research is needed to better understand its mechanism of action and its potential use in the treatment of various neurological disorders. Furthermore, research is needed to investigate its potential as an anti-inflammatory agent and its effects on oxidative stress in the body.
Méthodes De Synthèse
The synthesis of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate involves the reaction of 2-piperidone with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with Boc2O to obtain the final compound. The yield of this synthesis method is typically high, and the purity of the compound is also excellent.
Applications De Recherche Scientifique
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. This compound has been shown to have promising activity against cancer cells, and several studies have been conducted to investigate its potential as an anticancer agent. Additionally, benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has also been studied for its potential use as an anti-inflammatory agent and as a treatment for various neurological disorders.
Propriétés
IUPAC Name |
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(9-6-10-15(14)2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONTIKDPBMGLX-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

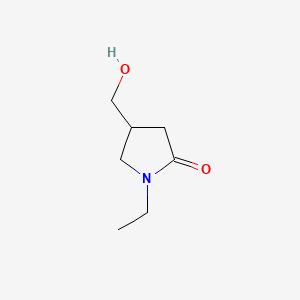

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)
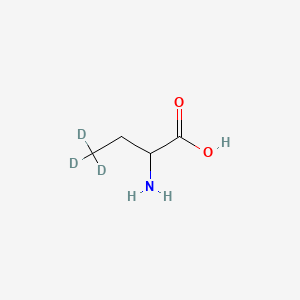

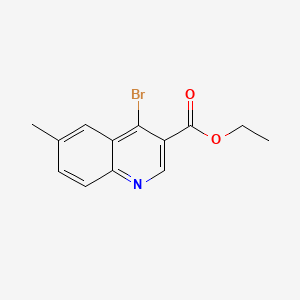
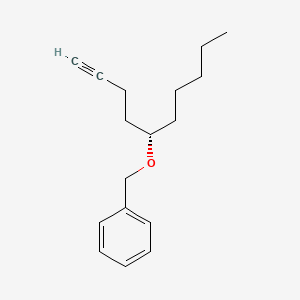
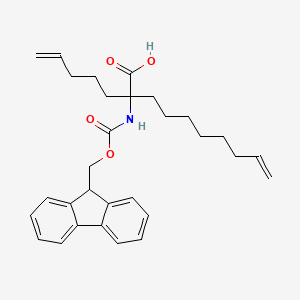
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)


